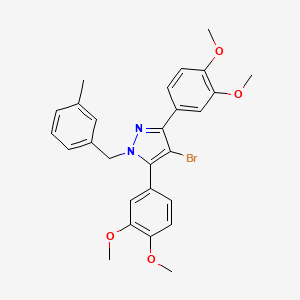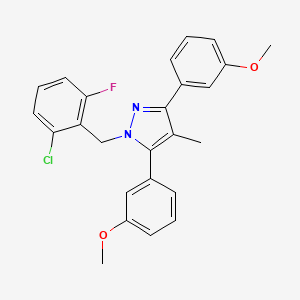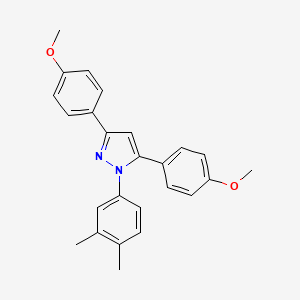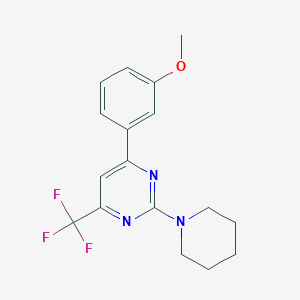![molecular formula C24H33N3O2 B10937550 (5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)[4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10937550.png)
(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)[4-(4-methylbenzyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzisoxazole ring and a piperazine moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the benzisoxazole ring and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include tert-butyl esters, which are known for their stability and ease of handling . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Substitution: Substitution reactions may involve nucleophiles such as organolithium (RLi) or organomagnesium (RMgX) reagents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in an aqueous or organic solvent under controlled temperature and pressure. Reduction reactions often require the use of hydrogen gas and a suitable catalyst, while substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable for research and development in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it a useful tool for investigating cellular processes and mechanisms.
Medicine
In medicine, [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical reactions.
Mécanisme D'action
The mechanism of action of [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(tert-butyl)-2-methyl-3-furyl][4-(2-methoxyphenyl)piperazino]methanone
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness
Compared to similar compounds, [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of a benzisoxazole ring and a piperazine moiety. This structure imparts specific properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H33N3O2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N3O2/c1-17-5-7-18(8-6-17)16-26-11-13-27(14-12-26)23(28)22-20-15-19(24(2,3)4)9-10-21(20)29-25-22/h5-8,19H,9-16H2,1-4H3 |
Clé InChI |
JRIQWWIAPADBQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=NOC4=C3CC(CC4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-bromo-2-fluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10937503.png)
![1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937512.png)


![2-methoxy-5-[(E)-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)methyl]benzyl acetate](/img/structure/B10937520.png)
![N-(3-acetylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937526.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937534.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B10937538.png)
![(2E)-1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}prop-2-en-1-one](/img/structure/B10937542.png)
![{1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10937545.png)
